molecular formula C27H15ClN2O2 B2686242 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one CAS No. 865376-40-5

2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B2686242
CAS No.: 865376-40-5
M. Wt: 434.88
InChI Key: NAFFQVYHUQQTPI-UHFFFAOYSA-N
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Description

2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety fused with a benzochromenone system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Phenyl and Chloro Groups: The phenyl and chloro substituents can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzochromenone System: The benzochromenone system can be synthesized by the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the quinazoline core with the benzochromenone system, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2-phenylquinazoline and 4-chloroquinazoline share structural similarities with 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one.

    Benzochromenone Derivatives: Compounds like 3H-benzo[f]chromen-3-one and its substituted derivatives are structurally related.

Uniqueness

This compound is unique due to the combination of the quinazoline and benzochromenone moieties in a single molecule. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15ClN2O2/c28-18-11-12-23-21(14-18)25(17-7-2-1-3-8-17)30-26(29-23)22-15-20-19-9-5-4-6-16(19)10-13-24(20)32-27(22)31/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFFQVYHUQQTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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